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Cyclo(Pro-Val)

Cat. No.: B1219212
CAS No.: 5654-87-5
M. Wt: 196.25 g/mol
InChI Key: XLUAWXQORJEMBD-UHFFFAOYSA-N
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Description

Overview of Diketopiperazines (DKPs)

Diketopiperazines are the smallest possible cyclic peptides, formed from the condensation of two amino acids. Their unique and relatively rigid ring structure confers a notable stability against enzymatic degradation compared to their linear peptide counterparts. This stability, coupled with their diverse biological activities, has made them a focal point of research in natural product chemistry and drug discovery.

The fundamental structure of a 2,5-diketopiperazine consists of a six-membered ring containing two amide bonds. The rigidity of this ring system limits the conformational freedom of the molecule, which in turn influences its biological activity. The diversity of DKPs arises from the different amino acid side chains that can be incorporated into the structure.

DKPs are widespread in nature, having been isolated from a vast array of organisms including bacteria, fungi, marine sponges, and even mammals. They are also known to form during the processing and heating of protein-rich foods.

The biosynthesis of DKPs in organisms is primarily achieved through two enzymatic pathways:

Non-ribosomal peptide synthetases (NRPSs): These are large, multi-domain enzymes that can synthesize peptides without the use of a ribosome template.

Cyclodipeptide synthases (CDPSs): These enzymes utilize aminoacyl-tRNAs as substrates to produce cyclodipeptides.

Diketopiperazines can be classified based on the two amino acid residues that form the cyclic structure. They can be homodimers, composed of two identical amino acids, or heterodimers, made up of two different amino acids. Further diversity is introduced through modifications to the core DKP structure, such as prenylation, hydroxylation, and halogenation, leading to a vast and structurally diverse class of natural products.

Cyclo(Pro-Val) as a Specific Diketopiperazine

Cyclo(Pro-Val) is a heterodimeric diketopiperazine formed from the amino acids proline and valine. Its specific structure, incorporating the constrained pyrrolidine (B122466) ring of proline, imparts distinct conformational properties that are crucial to its biological functions.

Due to the chiral nature of the constituent amino acids, Cyclo(Pro-Val) can exist in several stereoisomeric forms. The specific configuration of each stereoisomer significantly influences its biological activity. The most commonly studied stereoisomers include:

Cyclo(L-Pro-L-Val): This is a frequently occurring natural stereoisomer.

Cyclo(D-Pro-L-Val): The presence of a D-amino acid can alter the conformation and biological targets of the molecule.

Cyclo(L-Pro-D-Val): Similar to the D-Pro-L-Val isomer, this configuration also impacts its activity.

Cyclo(D-Pro-D-Val): The enantiomer of the L-L form.

The stereochemistry of the amino acid residues is a critical determinant of the three-dimensional shape of the DKP and, consequently, its interaction with biological macromolecules.

StereoisomerAbbreviationChirality of ProlineChirality of Valine
Cyclo(L-prolyl-L-valine)Cyclo(L-Pro-L-Val)LL
Cyclo(D-prolyl-L-valine)Cyclo(D-Pro-L-Val)DL
Cyclo(L-prolyl-D-valine)Cyclo(L-Pro-D-Val)LD
Cyclo(D-prolyl-D-valine)Cyclo(D-Pro-D-Val)DD

The scientific investigation of Cyclo(Pro-Val) has evolved over several decades, with key discoveries highlighting its natural prevalence and diverse biological activities.

One of the early significant reports of a Cyclo(Pro-Val) stereoisomer was in 1983, when Cyclo(L-Pro-L-Val) was isolated from the marine sponge Tedania ignis. This discovery opened the door to exploring marine organisms as a source of novel diketopiperazines.

Subsequent research in the late 1990s began to uncover the role of Cyclo(Pro-Val) in microbial communication. A notable 1999 study on quorum sensing, a process of bacterial cell-to-cell communication, identified Cyclo(L-Pro-L-Val) as a molecule that could interfere with these signaling pathways.

In 2001, the stereoisomer Cyclo(D-Pro-L-Val) was identified as a product of the fungus Aspergillus sp. and was found to be an inhibitor of the enzyme β-glucosidase. This finding underscored the importance of stereochemistry in determining the specific biological targets of these molecules.

Throughout the 2000s and beyond, research has continued to identify Cyclo(Pro-Val) and its stereoisomers from a variety of natural sources, including numerous species of bacteria and fungi. These studies have expanded the known biological activities of this diketopiperazine, including antimicrobial and other effects.

YearKey Research FindingOrganism/SourceStereoisomer
1983First significant isolation from a marine source.Marine sponge Tedania ignisCyclo(L-Pro-L-Val)
1999Identified as an inhibitor of quorum sensing.BacteriaCyclo(L-Pro-L-Val)
2001Discovered as a β-glucosidase inhibitor.Fungus Aspergillus sp.Cyclo(D-Pro-L-Val)

Significance of Proline-Containing Diketopiperazines

Diketopiperazines that incorporate a proline residue, such as Cyclo(Pro-Val), are of particular interest to the scientific community. The presence of the proline ring fused to the diketopiperazine core imparts a significant conformational rigidity to the molecule. mdpi.comnih.gov This structural feature makes proline-containing DKPs more resistant to degradation by enzymes compared to their linear peptide counterparts and other cyclic dipeptides. mdpi.com This enhanced stability is a key factor in their potent and varied biological activities. nih.gov

Proline-containing diketopiperazines have been associated with a wide range of biological effects, including antimicrobial, antiviral, and anticancer properties. nih.govresearchgate.net Their rigid structure is believed to facilitate specific interactions with biological targets, leading to their diverse functionalities. mdpi.com

Table 1: Chemical Properties of Cyclo(Pro-Val)

PropertyValue
Molecular Formula C₁₀H₁₆N₂O₂
Molecular Weight 196.25 g/mol
CAS Number 2854-40-2
IUPAC Name (3S,8aS)-3-isopropyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Synonyms Cyclo(L-prolyl-L-valine), Cyclo(L-Val-L-Pro)

Data sourced from PubChem CID 6992261 and other chemical suppliers. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2O2 B1219212 Cyclo(Pro-Val) CAS No. 5654-87-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUAWXQORJEMBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2CCCC2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20971985
Record name 1-Hydroxy-3-(propan-2-yl)-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5654-87-5
Record name Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-
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Record name NSC153414
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153414
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Hydroxy-3-(propan-2-yl)-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Sources and Isolation Methodologies of Cyclo Pro Val

Microbial Production of Cyclo(Pro-Val)

Microorganisms, particularly bacteria and fungi, are prolific producers of Cyclo(Pro-Val). toku-e.com This cyclic dipeptide is often synthesized as a secondary metabolite, and its production can be influenced by various factors, including the specific microbial strain and culture conditions.

Isolation from Bacteria

Cyclo(Pro-Val) has been isolated from several bacterial species, where it often co-occurs with other cyclic dipeptides. chemicalbook.comevitachem.com Its discovery in bacteria underscores the widespread nature of this compound in the microbial world.

Notable Bacterial Sources of Cyclo(Pro-Val):

Bacterial SpeciesIsolation Context
Pseudomonas fluorescens GcM5-1AIsolated and noted for its cytotoxic properties. medchemexpress.com
Pseudomonas aeruginosaProduces Cyclo(Pro-Val) as part of its quorum-sensing system, which can influence plant growth. nih.gov
Bacillus pumilusFound as a metabolite. caymanchem.com
Bacillus thuringiensisIdentified as a diketopiperazine derivative produced by this bacterium. chemicalbook.comfrontiersin.org
Bacillus endophyticusIsolated as a diketopiperazine derivative. chemicalbook.com
Bacillus amyloliquefaciens Y1The diastereomer Cyclo(D-Pro-L-Val) was isolated and characterized. researchgate.net
Halobacillus litoralis YS3106Isolated from the fermentation broth of this marine sediment-derived bacterium. chemfaces.com
Lysobacter capsici AZ78Isolated alongside other 2,5-diketopiperazines from culture filtrate organic extracts. biocrick.com

The isolation process from bacteria typically involves extraction from the culture broth or mycelium using solvents like ethyl acetate, followed by a series of chromatographic steps, including silica (B1680970) gel chromatography, ODS column chromatography, and high-performance liquid chromatography (HPLC) to purify the compound. chemfaces.com

Isolation from Fungi

Fungi, both terrestrial and marine, are a rich source of Cyclo(Pro-Val). mdpi.com The compound has been identified in various fungal genera, often as part of a complex mixture of secondary metabolites. researchgate.net

Fungal Species Known to Produce Cyclo(Pro-Val):

Fungal SpeciesSource/Context
Penicillium oxalicumIsolated from a mangrove fungus from the South China Sea. chemfaces.com
Aspergillus fumigatusIdentified as a metabolite. caymanchem.com
Cryptococcus neoformansProduces Cyclo(Pro-Val) as a metabolite. biosynth.com
Meyerozyma guilliermondii GXDK6A marine probiotic yeast used as a chassis cell for efficient production. acs.org
Aspergillus sp. F70609Produces the diastereomer Cyclo(D-Pro-L-Val). researchgate.net
Aspergillus flavusIsolated from a jellyfish-derived fungus. mdpi.comnih.gov
Pseudofusicoccum adansoniaeIdentified in the pigment extract produced by this fungus. researchgate.net
Ascotricha speciesFirst isolation from this marine fungus genus. mdpi.com

Isolation from fungi generally follows a similar path to that from bacteria, involving solvent extraction of the fungal culture and subsequent purification using various chromatographic techniques. chemfaces.commdpi.com

Marine Organism-Derived Cyclo(Pro-Val)

The marine environment is a significant reservoir of novel bioactive compounds, and Cyclo(Pro-Val) is no exception. It has been isolated from both marine invertebrates and marine-derived fungi.

Isolation from Marine Sponges (e.g., T. ignis, Haliclona oculata)

Marine sponges are well-documented sources of diverse secondary metabolites. Cyclo(L-Pro-L-Val) has been identified as a metabolite of the marine sponge Tedania ignis. caymanchem.com The isolation from T. ignis was part of a broader investigation into the chemical constituents of this sponge, which also yielded other diketopiperazines. caymanchem.com While Haliclona oculata is mentioned as a potential source in some contexts, specific studies detailing the isolation of Cyclo(Pro-Val) from this particular species are less prominent in the provided search results.

Isolation from Marine Fungi

Marine-derived fungi have emerged as a prolific source of Cyclo(Pro-Val). mdpi.com These fungi, living in unique and competitive environments, produce a wide array of bioactive compounds.

Examples of Marine Fungi Producing Cyclo(Pro-Val):

Fungal Genus/SpeciesIsolation Details
Penicillium spp.Isolated from Australian marine-derived species. uniscience.co.kr
Ascotricha speciesIsolated through in-depth chemical investigation using various chromatographic techniques. mdpi.com
Streptomyces sp.Isolated from a rhizosphere soil in a mangrove forest. nih.gov
Aspergillus flavusIsolated from a jellyfish-derived fungus. mdpi.comnih.gov

The methodologies for isolating Cyclo(Pro-Val) from marine fungi mirror those used for their terrestrial counterparts, relying on extraction and extensive chromatographic purification. chemfaces.commdpi.com

Foodstuffs as Sources of Cyclo(Pro-Val)

Cyclo(Pro-Val) is not only found in microorganisms and marine life but also in some common foodstuffs, where its presence is often a result of processing, such as roasting. bachem.com

Food Sources of Cyclo(Pro-Val):

FoodstuffContext
Roasted CoffeeIdentified in water extracts of roasted coffee. Its formation is linked to the roasting process. nih.gov
BeerIdentified as one of several proline-based diketopiperazines present in beer. acs.org
Cocoa and ChocolateDetected as a bitter-tasting cyclodipeptide. bachem.com
BeefDetected as a bitter-tasting cyclodipeptide. bachem.com
CheeseDetected as a bitter-tasting cyclodipeptide. bachem.com

The isolation from foodstuffs often involves extraction with solvents like chloroform (B151607), followed by chromatographic techniques such as gel chromatography and, in the case of coffee, polyamide column chromatography, for purification and identification. nih.gov

Roasted Coffee

The presence of Cyclo(Pro-Val) in roasted coffee has been unambiguously verified through scientific analysis. nih.gov It is one of several proline-based diketopiperazines formed during the intense heating of the roasting process. nih.gov Research indicates that the quantity of these compounds, including Cyclo(Pro-Val), is directly related to the degree of roasting, with higher intensities yielding greater concentrations. bachem.com These diketopiperazines are known to contribute to the characteristic bitter taste profile of coffee. bachem.com

Beef and Cheese

Cyclo(Pro-Val) is among the 2,5-diketopiperazines that have been detected in thermally processed foods such as stewed beef and in fermented products like cheese. bachem.comwikipedia.orgmdpi.com These compounds are typically formed as degradation products from larger polypeptides during cooking or fermentation. mdpi.comwikipedia.org The chemical profile within these foods is dynamic, with the concentration of compounds like Cyclo(Pro-Val) potentially evolving over time. researchgate.net

Awamori Spirits

Investigations into the distillation residue of Awamori, a type of millet spirit, have led to the identification of Cyclo(L-Pro-L-Val). researchgate.netnih.gov It was one of seven cyclic dipeptides isolated from the chloroform-soluble fraction of the residue. nih.gov Subsequent analysis revealed that Cyclo(L-Pro-L-Val) exhibits antioxidant activity, specifically demonstrating an ability to scavenge hydroxyl radicals. researchgate.net

Tea Extracts (e.g., Pu-erh tea)

Cyclo(Pro-Val) has been noted to occur in various fermented food and beverage products, including Pu-erh tea. mdpi.comnih.gov Like in other fermented goods, its formation is attributed to the transformation of proteins during the microbial fermentation process that is characteristic of Pu-erh tea production. mdpi.com

Advanced Isolation and Purification Techniques

The isolation and purification of Cyclo(Pro-Val) from natural sources or culture broths rely on a combination of advanced chromatographic methods. These techniques separate the compound from complex mixtures based on its specific physicochemical properties, such as polarity, size, and affinity for a stationary phase. The selection and sequence of these methods are critical for obtaining the compound in high purity. biocrick.comchemfaces.com

Table 2: Chromatography-Based Isolation and Purification Methods for Cyclo(Pro-Val)

Chromatographic Method Stationary Phase/Resin Principle of Separation Application in Cyclo(Pro-Val) Isolation
Silica Gel Chromatography Silica Gel (e.g., Kieselgel 60, 70-230 mesh) Adsorption Chromatography: Separation based on polarity. Compounds are eluted with a solvent gradient of increasing polarity. Frequently used as an initial separation step to fractionate crude extracts from sources like fungal or bacterial cultures. biocrick.comresearchgate.netfrontiersin.org
ODS Chromatography Octadecyl-silica (C18) Reversed-Phase Chromatography: Separation based on hydrophobicity. A polar mobile phase is used, and nonpolar compounds are retained longer. Used for the purification of Cyclo(Pro-Val) from various extracts, including those from marine fungi and jellyfish-derived fungi. biocrick.comnih.gov
Sephadex LH-20 Hydroxypropylated dextran Size-Exclusion Chromatography (in organic solvents): Separates molecules based on their size. Smaller molecules enter the pores of the beads and elute later. Specifically designed for gel filtration of low molecular weight natural products like peptides in organic solvents; used for purifying Cyclo(Pro-Val) from culture extracts. dovepress.comcytivalifesciences.com

| RP-HPLC | Reversed-Phase (e.g., C18) | High-Performance Liquid Chromatography: A high-pressure version of column chromatography providing high resolution and sensitivity. | Commonly employed as a final purification step to yield highly pure Cyclo(Pro-Val) after initial fractionation by other methods. biocrick.comfrontiersin.orgscielo.org.mx |

Chromatography-Based Methods (e.g., Silica Gel, ODS, Sephadex LH-20, RP-HPLC)

A multi-step chromatographic procedure is typically employed for the successful isolation of Cyclo(Pro-Val). An initial fractionation of a crude extract is often performed using Silica Gel Column Chromatography . researchgate.netfrontiersin.org In this normal-phase technique, compounds are separated based on their polarity, with less polar compounds eluting first.

Following this initial cleanup, fractions containing the target compound are subjected to further purification. Octadecyl-silica (ODS) , a type of reversed-phase medium, is commonly used. biocrick.comnih.gov Here, separation is based on hydrophobicity, providing a different selectivity compared to silica gel.

Sephadex LH-20 is another valuable tool, particularly for separating natural products in organic solvents. cytivalifesciences.com It functions on the principle of size-exclusion chromatography, separating molecules based on their hydrodynamic volume. cytivalifesciences.comsigmaaldrich.com This method has been successfully used to separate Cyclo(Pro-Val) from other metabolites in culture extracts. dovepress.com

Finally, to achieve the highest purity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice. biocrick.comchemfaces.com This high-resolution technique is typically used in the final stages of purification, effectively separating Cyclo(Pro-Val) from any remaining impurities. frontiersin.orgscielo.org.mx The combination of these methods, leveraging their different separation mechanisms, enables the isolation of pure Cyclo(Pro-Val) for structural elucidation and further study. biocrick.comchemfaces.com

Table of Compound Names

Compound Name
Cyclo(Pro-Val)
Cyclo(L-Pro-L-Val)
Proline
Valine
Cyclo(D-PRO-L-VAL)

High-Throughput Solid-Phase Extraction

High-throughput solid-phase extraction (SPE) represents an efficient and scalable method for the purification and concentration of cyclic dipeptides (CDPs) from complex biological matrices. This technique is particularly advantageous as it minimizes the loss of target compounds, which can be a limitation in other methods like anion exchange chromatography, and is highly compatible with subsequent analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). nih.gov The process functions by passing a liquid sample through a solid sorbent material, which retains the analytes of interest. These analytes are then recovered by elution with an appropriate solvent.

A notable application of this methodology is the use of a C18-based sorbent with a methanol (B129727) gradient, a technique referred to as MeSPE. nih.govresearchgate.netfrontiersin.org This approach has been successfully employed to isolate proline-linked CDPs from the culture filtrate of Lactobacillus plantarum. nih.govresearchgate.netfrontiersin.org In this method, the sample is loaded onto the C18 cartridge, and compounds are eluted by progressively increasing the concentration of methanol in the solvent. nih.gov This gradient allows for the separation of compounds based on their polarity.

Research has shown that specific fractions eluted with certain methanol concentrations exhibit higher biological activity, indicating an effective separation of the target CDPs. For instance, in studies on Lactobacillus plantarum culture filtrates, fractions eluted with 35% to 45% methanol demonstrated significant efficacy in inhibiting the influenza A/H3N2 virus. nih.govfrontiersin.org The fraction eluted with 45% methanol (MeSPEf-45) was particularly effective. nih.govresearchgate.netfrontiersin.org Further analysis of these potent fractions by techniques like gas chromatography-mass spectrometry led to the identification of specific proline-based CDPs, such as cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro). nih.govresearchgate.net This high-throughput SPE approach is an innovative strategy for selectively purifying large quantities of potent antimicrobial and antiviral CDPs from bacterial sources. nih.govresearchgate.netfrontiersin.org

Table 1: Example of a High-Throughput Methanol Gradient SPE (MeSPE) Protocol for CDP Isolation

Elution Step (Methanol Concentration)Eluted Compounds/FractionsObserved Activity/Significance
5% - 30%More polar compoundsLower antiviral activity observed. nih.gov
35% - 45%Target Proline-based CDPsSubstantial efficacy in inhibiting influenza A/H3N2 virus. nih.govfrontiersin.org
45% (MeSPEf-45)cis-cyclo(L-Leu-L-Pro), cis-cyclo(L-Phe-L-Pro)Exceptional efficacy in preventing viral infections. nih.govresearchgate.netfrontiersin.org
>45%Less polar compoundsVaried biological activity.

LC-MS/MS Analysis for Quantitative Determination

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique for the simultaneous quantitative determination of cyclic dipeptides, including Cyclo(Pro-Val), in various complex mixtures such as fermented foods and biological samples. researchgate.nettandfonline.com This method combines the separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry, allowing for accurate identification and quantification even at very low concentrations. tandfonline.comtandfonline.com

The development of a quantitative LC-MS/MS method involves optimizing several parameters, including the chromatographic column, mobile phase composition, and mass spectrometer settings. researchgate.netnih.gov For the analysis of proline-containing diketopiperazines (DKPs), reversed-phase columns like a C18 column are commonly used for separation. nih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and water with an additive like formic acid to facilitate protonation of the analytes. nih.gov The mass spectrometer is typically operated in a positive electrospray ionization (ESI+) mode, and quantification is achieved using Multiple Reaction Monitoring (MRM). tandfonline.com In MRM mode, specific precursor-to-product ion transitions are monitored for each target analyte, which provides high selectivity and reduces matrix interference. tandfonline.comnih.gov

This methodology has been successfully applied to quantify proline-containing DKPs in fermented foods like Goishi tea and Pu-erh tea. researchgate.nettandfonline.com In one study, a method was developed to simultaneously quantify 17 different proline-containing DKPs, including Cyclo(Pro-Val), in Goishi tea, with the total amount determined to be 3.40 mg/L. researchgate.net The method demonstrated satisfactory recovery rates (93-117%), confirming its accuracy for food analysis. researchgate.net Similarly, an analysis of Pu-erh tea identified 18 different DKPs at concentrations ranging from 0.0017 to 0.11 ppm. tandfonline.com Cyclo(Pro-Val) has also been identified in Greek processed olives using LC-MS, with its protonated parent ion ([M+H]+) detected at an m/z of 197.1285. foodandnutritionjournal.org

Table 2: Selected LC-MS/MS Parameters for the Analysis of Cyclo(Pro-Val) and Related Compounds

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)MatrixReference(s)
Cyclo(Pro-Val)197.1285Fragment from loss of 56 amuGreek Processed Olives foodandnutritionjournal.org
Cyclo(Pro-Val)197.1370.07, 98.06Lactobacillus reuteri mdpi.com
Cyclo(Leu-Pro)211.1441Fragment from loss of 56 amuGreek Processed Olives foodandnutritionjournal.org
Cyclo(Phe-Pro)Not specifiedNot specifiedGoishi Tea researchgate.net
Cyclo(Ile-Pro)Not specifiedNot specifiedAwamori Spirits acs.org

The Role of the Proline Residue

Contribution to Structural Stability

The cyclic nature of the proline side chain, which is fused to the diketopiperazine ring, introduces a high degree of conformational constraint. mdpi.com This results in an exceptionally rigid structure that is more resistant to enzymatic degradation compared to linear peptides and other cyclic dipeptides. mdpi.comnih.gov This inherent stability allows the molecule to persist in biological systems and exert its effects over a longer duration.

Influence on Biological Activity

The rigidity imparted by the proline residue is not only crucial for stability but also for biological activity. mdpi.com A well-defined and stable conformation is often a prerequisite for high-affinity binding to biological receptors. The specific three-dimensional shape of proline-containing diketopiperazines like Cyclo(Pro-Val) is thought to be responsible for their diverse and potent biological activities, including their roles in quorum sensing and as antimicrobial agents. mdpi.comnih.gov

Conformational Analysis and Molecular Dynamics of Cyclo Pro Val

Spectroscopic Characterization of Conformation

Spectroscopic methods are fundamental tools for elucidating the conformational properties of cyclic dipeptides like Cyclo(Pro-Val). Techniques such as Nuclear Magnetic Resonance (NMR), Electronic Circular Dichroism (ECD), and Mass Spectrometry (MS) provide complementary information regarding the molecule's structural arrangement, stereochemistry, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state conformation of cyclic peptides. For Cyclo(Pro-Val), NMR studies, particularly ¹H and ¹³C NMR, are used to confirm the covalent structure and deduce conformational details, such as the cis/trans nature of the peptide bonds and the orientation of the amino acid side chains. scielo.org.mxnih.gov

The diketopiperazine ring can, in principle, adopt various conformations, including planar, boat, and chair forms. The presence of the proline residue, however, significantly influences the ring's pucker. In Cyclo(L-Pro-L-Val), the peptide bond involving the proline nitrogen is typically found in the cis configuration, which forces the DKP ring into a characteristic boat-like conformation. researchgate.net The analysis of chemical shifts and coupling constants from NMR spectra allows for the precise determination of these structural features. scielo.org.mx For instance, the ¹H NMR spectrum of cis-Cyclo(L-Pro-L-Val) in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for each proton, allowing for full structural assignment. researchgate.net

Detailed analysis of NMR data from studies on various proline-containing diketopiperazines confirms the identity of Cyclo(Pro-Val) by comparing its spectral data with literature values. scielo.org.mx

Table 1: Selected ¹H NMR Chemical Shift Data for cis-Cyclo(L-Pro-L-Val)

Proton AssignmentChemical Shift (δ) in ppm (in CDCl₃)Reference
Pro-αH~4.20 scielo.org.mx
Val-αH~4.04 scielo.org.mx
Pro-δH₂~3.54 scielo.org.mx
Pro-βH₂~2.49 scielo.org.mx
Pro-γH₂~2.02 scielo.org.mx
Val-γH (CH₃)~1.09 scielo.org.mx
Val-γ'H (CH₃)~0.94 scielo.org.mx

Cyclo(Pro-Val) possesses two chiral centers, one at the α-carbon of proline and one at the α-carbon of valine. This gives rise to four possible stereoisomers: cyclo(L-Pro-L-Val), cyclo(D-Pro-D-Val), cyclo(L-Pro-D-Val), and cyclo(D-Pro-L-Val). Electronic Circular Dichroism (ECD) spectroscopy is an exceptionally sensitive and reliable method for unambiguously determining the absolute configuration of these stereoisomers. nih.govnih.govmdpi.com

Each stereoisomer exhibits a unique ECD spectrum due to the distinct spatial arrangement of its chromophores (the peptide bonds) and side chains. nih.govresearchgate.net This technique allows for clear differentiation, which is crucial as the biological activity of diketopiperazines is often stereospecific. Studies have shown that a library of synthetic Cyclo(Val-Pro) stereoisomers can be characterized by ECD, and the resulting spectra serve as a reference for assigning the stereochemistry of samples isolated from natural sources. nih.govnih.govresearchgate.net The enantiomeric pairs, cyclo(L-Pro-L-Val) and cyclo(D-Pro-D-Val), as well as cyclo(L-Pro-D-Val) and cyclo(D-Pro-L-Val), show mirror-image ECD spectra, as expected. The diastereomers, however, display distinctly different spectral patterns. nih.govresearchgate.net

Table 2: Summary of ECD Spectral Characteristics for Cyclo(Val-Pro) Stereoisomers

StereoisomerKey Spectral Features (in Methanol)Reference
cyclo(L-Pro-L-Val)Distinct positive and negative Cotton effects. nih.govresearchgate.net
cyclo(D-Pro-D-Val)Mirror image spectrum of the L,L-isomer. nih.govresearchgate.net
cyclo(L-Pro-D-Val)Unique spectral pattern, different from L,L and D,D isomers. nih.govresearchgate.net
cyclo(D-Pro-L-Val)Mirror image spectrum of the L,D-isomer. nih.govresearchgate.net

Mass spectrometry is a key analytical technique for the identification and structural elucidation of Cyclo(Pro-Val). Using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the compound can be identified in complex mixtures, such as extracts from roasted coffee or microbial cultures. foodandnutritionjournal.orgnih.gov

In positive ion electrospray ionization (ESI+), Cyclo(Pro-Val) typically forms a protonated molecule [M+H]⁺. High-resolution mass spectrometry can confirm its elemental composition. For Cyclo(Pro-Val) (C₁₀H₁₆N₂O₂), the calculated mass of the protonated ion is approximately 197.1285 m/z. foodandnutritionjournal.orgresearchgate.net

Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns that aid in structural confirmation. Like other proline-containing diketopiperazines, a common fragmentation pathway for protonated Cyclo(Pro-Val) involves the neutral loss of 56 atomic mass units (amu). foodandnutritionjournal.orgresearchgate.net This loss corresponds to the combined elimination of a C₂H₂ and a C=O moiety from the ring structure. researchgate.net

Table 3: Mass Spectrometry Data for Cyclo(Pro-Val)

ParameterValueTechniqueReference
Molecular FormulaC₁₀H₁₆N₂O₂- scielo.org.mx
Protonated Ion [M+H]⁺ (m/z)197.1285HR-LC-MS foodandnutritionjournal.orgresearchgate.net
Major FragmentationLoss of 56 amuMS/MS foodandnutritionjournal.orgresearchgate.net

Computational Approaches to Conformational Studies

While spectroscopic methods provide invaluable experimental data, computational approaches offer a deeper understanding of the conformational landscape, dynamics, and energetic properties of Cyclo(Pro-Val).

Molecular dynamics (MD) simulations are used to model the behavior of molecules over time, providing insights into their conformational flexibility and dynamics. nih.gov For diketopiperazines, MD simulations can explore the potential energy surface, identify stable conformers, and study the transitions between them. nih.govindiana.edu

In the context of related cyclic peptides, MD simulations have been used to investigate how different solvents influence the preferred side-chain and backbone conformations. wustl.edu For example, simulations of cyclo-(D-Pro-L-Pro-D-Pro-L-Pro) revealed that while an all-trans amide conformer is most stable in a vacuum, a cis-trans-cis-trans conformer is favored in water due to its larger dipole moment. wustl.edu Such simulations, often restrained by experimental data from NMR, can elucidate the complex interplay between the peptide's intrinsic conformational preferences and its interactions with the surrounding environment. researchgate.netnih.gov This approach is critical for understanding how Cyclo(Pro-Val) might interact with biological targets like enzymes or receptors. nih.gov

Theoretical energy calculations, particularly those using Density Functional Theory (DFT), are employed to determine the relative stabilities of different conformers of Cyclo(Pro-Val). wustl.edumdpi.com These calculations can optimize molecular geometries to find the lowest energy (most stable) structures and compute the energy barriers for interconversion between different conformations. wustl.edu

For instance, DFT calculations at the B3LYP/6-31G* level of theory have been used to study the relative stabilities of various backbone conformations in related proline-containing cyclic peptides. wustl.edu Such studies can predict whether the cis or trans conformation of the Pro-Val peptide bond is energetically favored and how this preference might be affected by the solvent. wustl.eduaip.org Harmonic vibrational frequency calculations are also performed to confirm that the optimized geometries correspond to true energy minima. mdpi.com These theoretical insights complement experimental findings and are crucial for building a comprehensive model of the molecule's structure-function relationship.

DFT Studies (Density Functional Theory)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is applied to predict molecular geometries, vibrational frequencies, and other properties. While specific DFT studies exclusively focused on Cyclo(Pro-Val) are not prevalent in the surveyed literature, the methodology has been extensively applied to similar cyclic dipeptides (CDPs), providing a framework for understanding its structural and energetic characteristics.

For instance, DFT calculations on the related compound cyclo(Pro-Gly) were used to determine its heat of formation and vibrational frequencies. biocrick.com In another study on cyclo(His-Pro), DFT combined with molecular dynamics simulations indicated a twist boat conformation for the six-membered diketopiperazine (DKP) ring. nih.gov Such studies typically involve optimizing the molecule's geometry to find the lowest energy conformation. For more complex cyclic peptides, DFT has been used to describe optimized geometry, atomic charges, and molecular orbitals in both a vacuum and simulated aqueous solutions. mdpi.commdpi.com The Conductor-like Polarizable Continuum Model (CPCM) is often employed to evaluate the effects of a solvent environment on the peptide's properties. mdpi.commdpi.com These approaches allow for the analysis of molecular electrostatic potential (MESP), which can reveal details about intermolecular interactions, such as the hydrogen bonding potential of the DKP ring. nih.gov

Factors Influencing Cyclo(Pro-Val) Conformation

The three-dimensional structure of Cyclo(Pro-Val) is not static but is influenced by a variety of internal and external factors. These include the surrounding solvent, temperature, the stereochemistry of its constituent amino acids, and the inherent constraints of its peptide sequence and ring size.

The solvent environment plays a critical role in determining the preferred conformation of cyclic peptides. researchgate.net Studies on various cyclic peptides show that solvent polarity can significantly alter structure, primarily by influencing hydrogen bonding and the orientation of side chains. researchgate.netnih.gov

In studies of a larger cyclic pentapeptide containing a Pro-D-Val sequence, NMR analysis revealed that while the peptide backbone remained relatively consistent, the amino acid side-chains adopted distinctly different orientations in dimethyl sulfoxide-d6 (DMSO-d6) versus water (H₂O). nih.gov For other cyclic tetrapeptides, a shift in preference from a βII to a βI turn structure was observed with increasing solvent polarity. researchgate.net This change is attributed to the disruption of intramolecular hydrogen bonds in favor of hydrogen bonding with polar solvent molecules. researchgate.net Furthermore, DFT calculations on a cyclic tetrapeptide showed that a polar solvent like water increases the HOMO-LUMO energy gap, suggesting higher stability, and induces the largest changes in atomic charges at the nitrogen and oxygen atoms of the peptide bonds. mdpi.com In some cases, the specific solvation of an amide proton in a solvent like DMSO can be the determining factor for the adoption of a particular conformation. soton.ac.uk

Based on these findings, it is expected that the conformation of Cyclo(Pro-Val), particularly the orientation of the valine side chain, would be sensitive to the solvent used. In non-polar solvents, the conformation would likely be stabilized by intramolecular forces, whereas in polar, hydrogen-bonding solvents like water or methanol (B129727), the molecule's conformation may adapt to maximize interactions with the solvent.

Temperature is another physical parameter that can influence the conformational dynamics of cyclic peptides. Variable-temperature (VT) NMR spectroscopy is a primary tool for investigating these effects. By measuring changes in chemical shifts as a function of temperature, particularly for the amide (NH) protons, researchers can infer the stability of intramolecular hydrogen bonds (IHBs). researchgate.net Amide protons involved in stable IHBs are shielded from the solvent and thus show a smaller change in chemical shift with temperature (low temperature coefficient), whereas solvent-exposed protons exhibit larger changes. researchgate.net

Studies on cyclic peptides have yielded varied results regarding temperature's impact. For a cyclic tetra-α/β-peptide containing proline, variable-temperature NMR experiments showed that the populations of different conformers remained largely unchanged over a temperature range from 233 K to 353 K (-40 °C to 80 °C). acs.org Conversely, other studies show a pronounced temperature effect on the conformation of certain cyclic peptides, leading to the unfolding of IHB-stabilized structures at higher temperatures. researchgate.net In some cases, NMR signals that are broad at room temperature due to conformational exchange can sharpen dramatically at higher temperatures as the rate of interconversion increases. ias.ac.in For Cyclo(Pro-Val), such analysis would reveal the conformational stability and the degree to which its structure is maintained by temperature-sensitive intramolecular forces.

Stereochemistry is a fundamental determinant of a cyclic dipeptide's conformation and, consequently, its biological activity. nih.govnih.gov Cyclo(Pro-Val) contains two chiral centers, one at the α-carbon of proline and one at the α-carbon of valine. This gives rise to four possible stereoisomers: cyclo(L-Pro-L-Val), cyclo(D-Pro-D-Val), cyclo(L-Pro-D-Val), and cyclo(D-Pro-L-Val). nih.govresearchgate.net

The configuration of the constituent amino acids directly governs the conformation of the DKP ring. core.ac.uk Studies on the isomers of cyclo(Trp-Pro) have shown that the L-L and D-D diastereomers enforce a cis conformation for the amide bond, while the L-D and D-L diastereomers adopt a trans conformation. core.ac.uk This fundamental difference in the peptide bond geometry leads to distinct three-dimensional shapes for each pair of isomers, altering the spatial orientation of the amino acid side chains.

The unique conformation of each stereoisomer can be distinguished using spectroscopic techniques sensitive to chirality, such as Electronic Circular Dichroism (ECD). nih.gov Research has demonstrated that all four stereoisomers of Cyclo(Val-Pro) exhibit distinct ECD spectra, allowing for their unambiguous identification. researchgate.net This confirms that each stereoisomer possesses a unique, stable conformation in solution. nih.govresearchgate.net

Table 1: Stereoisomers of Cyclo(Pro-Val)

Isomer Name Proline Configuration Valine Configuration Expected Amide Bond
cyclo(L-Pro-L-Val) L L cis
cyclo(D-Pro-D-Val) D D cis
cyclo(L-Pro-D-Val) L D trans
cyclo(D-Pro-L-Val) D L trans

The conformation of Cyclo(Pro-Val) is also defined by its specific amino acid sequence and the constraints imposed by its six-membered ring structure.

Ring Size: Cyclo(Pro-Val) is a 2,5-diketopiperazine, which has a relatively rigid six-membered ring. This small ring size severely restricts the available conformational space compared to larger cyclic peptides. nih.gov Cyclic pentapeptides and hexapeptides, for example, are large enough to form well-defined secondary structures like β-turns and γ-turns, which are stabilized by transannular hydrogen bonds. nih.govnih.gov For instance, a cyclic pentapeptide containing Pro and Val was found to have a backbone conformation comprising both a type II β-turn and a γ-turn. nih.gov The constrained DKP ring of Cyclo(Pro-Val) is too small to accommodate these classic turn structures, resulting in a more planar, rigid framework. This inherent rigidity contributes to the high stability and resistance to proteolysis observed in diketopiperazines compared to their linear counterparts or larger, more flexible cyclic peptides. mdpi.com

Pharmacological and Biological Activities of Cyclo Pro Val

Antimicrobial Activities

Cyclo(Pro-Val) exhibits a notable spectrum of antimicrobial properties, demonstrating inhibitory effects against both bacteria and fungi.

The compound has shown varied efficacy against different bacterial species. It is reported to be active against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) of 16.3 µg/mL and 18.2 µg/mL, respectively. caymanchem.com In another study, the MIC value against B. subtilis was found to be 0.8 g/L. In contrast, its activity against Escherichia coli is less pronounced, with one study reporting a MIC value greater than 20 µg/mL and another finding a MIC of 512 µg/mL. caymanchem.com Research has also documented its potent antimicrobial effect against the fish pathogen Vibrio anguillarum. Furthermore, Cyclo(Pro-Val) displays toxic activity against the plant pathogen Rhodococcus fascians. medchemexpress.com

Bacterial StrainReported MIC ValueReference
Staphylococcus aureus16.3 µg/mL caymanchem.com
Bacillus subtilis18.2 µg/mL caymanchem.com
Bacillus subtilis0.8 g/L
Escherichia coli>20 µg/mL caymanchem.com
Escherichia coli512 µg/mL
Vibrio anguillarumPotent Activity Noted
Rhodococcus fasciansToxic Activity Noted medchemexpress.com

In addition to its antibacterial properties, Cyclo(Pro-Val) has been described as possessing moderate antifungal activity in vitro. Studies have noted its inhibitory action against various fungal species, including Aspergillus niger. Further research has identified its specific antifungal activity against the plant pathogenic fungus Rhizoctonia solani.

Antitumor/Cytotoxic Activities

Cyclo(Pro-Val) has demonstrated cytotoxic potential, although its antitumor activity is generally considered weak. The compound, isolated from sources such as Pseudomonas fluorescens GcM5-1A, has shown cytotoxic effects in research settings. medchemexpress.com One study on suspension cells indicated that after 48 hours of exposure, Cyclo(Pro-Val) at concentrations of 10, 20, and 30 µg/mL resulted in 65%, 73%, and 80% lethality, respectively. medchemexpress.com

Research has shown that Cyclo(Pro-Val) can inhibit the growth of specific human cancer cell lines. At a concentration of 50 µg/mL, it was found to evidently inhibit the proliferation of both HepGII (human liver cancer) and LNCaP (human prostate cancer) cell lines. There is also evidence suggesting it has the potential to induce apoptosis in HeLa (human cervical cancer) cells. However, it is noteworthy that some conflicting findings exist, with at least one study reporting that the metabolite did not halt the proliferation of cancer cells.

Cell LineCancer TypeObserved EffectConcentration
HepGIILiver CancerInhibition of growth50 µg/mL
LNCaPProstate CancerInhibition of growth50 µg/mL
HeLaCervical CancerPotential to induce apoptosisNot Specified

While Cyclo(Pro-Val) has been shown to possess cytotoxic properties, the specific biochemical pathways through which it exerts these effects are not fully elucidated in the available scientific literature. In particular, a direct mechanism of action involving the disruption of the mitochondrial membrane potential has not been definitively established for this specific compound. General research into other cyclic peptides has shown that changes in mitochondrial membrane permeability can be a pathway for inducing apoptosis, but this mechanism has not been specifically confirmed for Cyclo(Pro-Val). mdpi.com

Quorum Sensing Modulation

Cyclo(Pro-Val) plays a complex and dual role in modulating quorum sensing (QS), the cell-to-cell communication system used by bacteria. It has been shown to act as both an inhibitor and an activator of QS-dependent processes.

In one context, it inhibits the activation of a LuxR-dependent E. coli biosensor by the signaling molecule 3-oxo-hexanoyl-homoserine lactone, with an IC50 value of 0.4 mM. caymanchem.com Conversely, it can also function as a QS activator, as demonstrated by its ability to stimulate violacein (B1683560) pigment production in the Chromobacterium violaceum reporter strain CV026. caymanchem.com

Furthermore, Cyclo(Pro-Val) is itself a signaling molecule. It is used as a QS autoinducer by Serratia odorifera, a bacterium symbiotic with the mushroom Hypsizygus marmoreus. In concert with other cyclic dipeptides, it is also involved in the QS-mediated promotion of plant growth by Pseudomonas aeruginosa. nih.gov

Plant Growth Regulatory Effects and Phytotoxicity

Cyclo(Pro-Val) has been identified as a bacterial metabolite with significant effects on plant growth and development, exhibiting auxin-like activities and influencing root system architecture.

Research has demonstrated that Cyclo(Pro-Val), produced by the bacterium Pseudomonas aeruginosa, exhibits auxin-like activity in plants. pnas.orgnih.govresearchgate.net In studies using the model plant Arabidopsis thaliana, Cyclo(Pro-Val) was shown to activate auxin-regulated gene expression. pnas.orgnih.govresearchgate.net This activity is attributed to the heterocyclic structure of the diketopiperazine, which is also found in the natural auxin, indole-3-acetic acid (IAA). pnas.org The auxin-like effects of Cyclo(Pro-Val) suggest its potential role in plant growth promotion by bacteria that produce this compound. pnas.orgnih.govresearchgate.net

A key aspect of Cyclo(Pro-Val)'s auxin-like activity is its influence on root architecture. pnas.orgnih.govresearchgate.net Studies on Arabidopsis thaliana seedlings have shown that treatment with Cyclo(Pro-Val) leads to a modulation of the root system, including an increase in lateral root and root hair formation. nih.govresearchgate.net This effect is consistent with the known roles of auxin in promoting root branching. nih.govnih.gov The ability of Cyclo(Pro-Val) to stimulate these changes in root structure highlights its function as a phytostimulant. nih.gov

CompoundEffect on Root ArchitecturePlant Model
Cyclo(L-Pro-L-Val)Promotion of lateral root and root hair formationArabidopsis thaliana

Cyclo(Pro-Val) has been investigated in the context of pine wilt disease (PWD), a devastating disease affecting pine trees caused by the pinewood nematode, Bursaphelenchus xylophilus. nih.govfrontiersin.orgnih.gov One study reported that Cyclo(-Pro-Val-) secreted by the bacterial strain GcM5-1A exhibited toxic activity against pine suspension cells and seedlings. nih.gov In other research related to PWD, various diketopiperazines, including a stereoisomer of Cyclo(Pro-Val), cyclo-(D-Pro-L-Val), were isolated from Bacillus thuringiensis and tested for their ability to induce resistance in pine seedlings against the disease. frontiersin.orgnih.gov

Potential as Biopesticides

Cyclo(Pro-Val) has demonstrated notable activity against various plant pathogens, positioning it as a compound of interest for the development of biopesticides. Research has highlighted its toxic effects on phytopathogenic microorganisms. Specifically, Cyclo(L-Pro-L-Val) exhibits significant inhibitory activity against the Gram-positive bacterium Rhodococcus fascians (strain LMG 3605), a known causative agent of leafy gall disease in plants. medchemexpress.comevitachem.comtargetmol.cn The potency of Cyclo(L-Pro-L-Val) against this pathogen has been reported to be comparable to that of the broad-spectrum antibiotic Chloramphenicol (B1208), suggesting its potential efficacy in controlling bacterial diseases in agriculture. medchemexpress.comtargetmol.cn

In addition to its antibacterial properties, Cyclo(L-Pro-L-Val) has also been found to possess antifungal activity. Studies have shown its effectiveness against Rhizoctonia solani, a soil-borne fungus responsible for a variety of plant diseases, including damping-off and root rot. frontiersin.org The ability of Cyclo(Pro-Val) to target both bacterial and fungal plant pathogens underscores its potential as a broad-spectrum biopesticide. evitachem.com

Table 1: Biopesticidal Activity of Cyclo(L-Pro-L-Val)

Target OrganismType of PathogenNoted ActivityReference
Rhodococcus fascians LMG 3605BacteriumToxic activity, comparable to Chloramphenicol medchemexpress.comtargetmol.cn
Rhizoctonia solaniFungusAntifungal activity frontiersin.org

Enzyme Inhibition

The inhibitory activity of Cyclo(Pro-Val) against β-glucosidase is specific to its stereochemistry. Research has identified that the diastereomer Cyclo(D-Pro-L-Val) is a specific inhibitor of β-glucosidase. researchgate.netnih.gov In one study, this compound, produced by Aspergillus sp. F70609, demonstrated an IC50 value of 75 μg/mL against β-glucosidase. targetmol.cn It was noted to have weak or no inhibitory effects on other glycosidases, indicating its specificity. targetmol.cn This highlights the critical role that the spatial arrangement of the amino acid residues plays in the biological activity of these cyclic dipeptides.

While direct evidence for α-glucosidase inhibition by Cyclo(L-Pro-L-Val) is limited, studies on its isomers have shown significant activity. One investigation reported that Cyclo(L-Val-L-Pro) exhibited potent α-glucosidase inhibition with an IC50 value of 7.6 μM. This finding suggests that the core diketopiperazine structure is a viable scaffold for α-glucosidase inhibitors, although the specific arrangement of the proline and valine residues is crucial for this particular activity. Further research is needed to determine the α-glucosidase inhibitory potential of Cyclo(L-Pro-L-Val) itself.

Current research indicates that Cyclo(L-Pro-L-Val) does not possess inhibitory activity against tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.govresearchgate.net In a study investigating tyrosinase inhibitors, both Cyclo(L-Pro-L-Val) and another analog, Cyclo(L-Pro-L-Leu), were tested and found to be inactive. nih.govresearchgate.net

However, a structurally similar analog, Cyclo(L-Pro-L-Tyr) , demonstrated significant, dose-dependent tyrosinase inhibition. nih.govresearchgate.net The key difference lies in the substitution of the valine residue with a tyrosine residue. This suggests that the phenolic hydroxyl group of the tyrosine side chain is essential for the interaction with the tyrosinase active site. Molecular docking simulations have further supported this, indicating that Cyclo(L-Pro-L-Tyr) binds to the substrate-binding pocket of the enzyme. nih.gov

Table 2: Tyrosinase Inhibition by Cyclo(Pro-Val) and its Analogs

CompoundTyrosinase Inhibitory ActivityReference
Cyclo(L-Pro-L-Val)No inhibition observed nih.govresearchgate.net
Cyclo(L-Pro-L-Leu)No inhibition observed nih.govresearchgate.net
Cyclo(L-Pro-L-Tyr)Significant inhibition nih.govresearchgate.net

Immunomodulatory and Anti-inflammatory Activities

Cyclo(L-Pro-L-Val) has been identified as a compound with notable anti-inflammatory and immunomodulatory properties. medchemexpress.com Its mechanism of action involves the modulation of key signaling pathways that are central to the inflammatory response. The compound has been shown to exert its anti-inflammatory effects by interfering with the nuclear factor-kappa B (NF-κB) signaling pathway. medchemexpress.com

Specifically, Cyclo(L-Pro-L-Val) can inhibit the phosphorylation of IκB kinase (IKK) subunits IKKα and IKKβ. medchemexpress.com This, in turn, prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα. As a result, the translocation of the NF-κB complex into the nucleus is blocked, leading to a downregulation of the expression of NF-κB target genes, which include various pro-inflammatory mediators. medchemexpress.com Furthermore, the compound has been observed to inhibit the activation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the production of inflammatory mediators. medchemexpress.com

The anti-inflammatory activity of Cyclo(L-Pro-L-Val) is further substantiated by its ability to inhibit the production of pro-inflammatory mediators in immune cells. In studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common model for studying inflammation, Cyclo(L-Pro-L-Val) has demonstrated a significant, concentration-dependent inhibition of nitric oxide (NO) production. This effect is a direct consequence of the suppression of iNOS expression, as mentioned previously. medchemexpress.com

By suppressing the NF-κB signaling pathway, Cyclo(L-Pro-L-Val) effectively reduces the expression and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key drivers of the inflammatory cascade. medchemexpress.com The targeted inhibition of these pro-inflammatory mediators highlights the potential of Cyclo(Pro-Val) as a lead compound for the development of novel anti-inflammatory agents.

Table 3: Summary of Anti-inflammatory Mechanisms of Cyclo(L-Pro-L-Val)

Molecular Target/ProcessEffect of Cyclo(L-Pro-L-Val)Reference
IKKα/β PhosphorylationInhibition medchemexpress.com
IκBα PhosphorylationInhibition medchemexpress.com
NF-κB ActivationSuppression medchemexpress.comevitachem.com
iNOS ActivationInhibition medchemexpress.com
COX-2 ActivationInhibition medchemexpress.com
Nitric Oxide (NO) ProductionInhibition medchemexpress.com

Effects on Microglial Cells

While direct studies on the effects of Cyclo(Pro-Val) on microglial cells are not extensively documented in current literature, research on structurally related cyclic dipeptides, such as Cyclo(His-Pro), provides valuable insights into the potential neuroinflammatory modulating properties of this class of compounds. Microglial cells, the resident immune cells of the central nervous system, play a crucial role in brain homeostasis and the response to injury and disease.

Studies on Cyclo(His-Pro) have demonstrated its ability to attenuate endoplasmic reticulum (ER) stress in BV-2 microglial cells. In lipopolysaccharide (LPS)-treated BV-2 cells, a common model for neuroinflammation, pre-treatment with Cyclo(His-Pro) was shown to reduce the production of nitric oxide (NO) and reactive oxygen species (ROS), while increasing cell viability and helping to maintain the cells' resting morphology. Furthermore, in a microglial model of amyotrophic lateral sclerosis (ALS) using cells overexpressing a mutant SOD1 gene, Cyclo(His-Pro) was found to reduce the oxidative burden and trigger protective responses, thereby attenuating ROS toxicity. These findings suggest that certain cyclic dipeptides may exert protective effects by modulating microglial inflammatory responses.

Given the structural similarities among cyclic dipeptides, it is plausible that Cyclo(Pro-Val) could exhibit similar effects on microglial cells, potentially playing a role in mitigating neuroinflammation. However, it is crucial to emphasize that this remains a hypothesis, and dedicated research is required to specifically elucidate the interactions of Cyclo(Pro-Val) with microglial cells and its potential therapeutic implications in neuroinflammatory conditions.

Other Reported Biological Activities

Proline-containing 2,5-diketopiperazines (DKPs), as a class of compounds, have garnered attention for their diverse biological activities, including antioxidant properties. mdpi.comnih.gov The rigid conformation conferred by the proline residue is thought to contribute to their biological stability and activity. mdpi.com While specific, in-depth studies focusing exclusively on the antioxidant capacity of Cyclo(Pro-Val) are limited, the investigation of related compounds suggests a potential for this activity.

For instance, Cyclo(L-Pro-L-Leu), a closely related DKP differing only by the substitution of a valine with a leucine (B10760876) residue, has been investigated for its potential antioxidant and hydroxyl radical scavenging properties. evitachem.com This suggests that the core proline-containing DKP structure may be a key determinant of antioxidant potential. The diketopiperazine ring itself is believed to play a role in combating oxidative stress. mdpi.com The antioxidant activity of these compounds is significant as oxidative stress is implicated in a wide range of pathological conditions. Further research is necessary to specifically quantify the antioxidant and radical scavenging efficacy of Cyclo(Pro-Val) through established antioxidant assays.

Several studies have highlighted the potential of diketopiperazines as antidiabetic agents, primarily through the inhibition of the α-glucosidase enzyme. This enzyme is a key target in the management of type 2 diabetes, as its inhibition slows the breakdown of carbohydrates and the subsequent absorption of glucose, thus mitigating postprandial hyperglycemia.

Research on various diketopiperazine alkaloids has demonstrated significant α-glucosidase inhibitory activity. For example, a study on new diketopiperazine alkaloids isolated from a mangrove endophytic fungus revealed that some of these compounds exhibited significant to moderate α-glucosidase inhibition. While this particular study did not identify Cyclo(Pro-Val), it underscores the potential of the diketopiperazine scaffold in this therapeutic area.

Furthermore, studies on the related cyclic dipeptide Cyclo(His-Pro) have shown that it can influence the insulin (B600854) response to oral glucose. In rats, exogenous Cyclo(His-Pro) was found to augment the insulin response to an oral glucose load, suggesting a potential role in improving glucose metabolism. Although direct evidence for Cyclo(Pro-Val) is pending, the demonstrated activity of other diketopiperazines suggests that it may be a worthwhile candidate for investigation for its potential role in glucose regulation and as a lead compound for the development of new antidiabetic agents.

While specific insecticidal activity for Cyclo(Pro-Val) is not prominently reported, the broader class of diketopiperazines has been shown to possess insecticidal properties against various insect pests. These findings suggest that the diketopiperazine scaffold could be a valuable template for the development of novel insecticides.

For instance, a series of novel chiral indole (B1671886) diketopiperazine derivatives containing an acylhydrazone moiety exhibited good insecticidal activity against Plutella xylostella (diamondback moth) and Culex pipiens pallens (a common mosquito). Similarly, novel tryptophan derivatives incorporating a 2,5-diketopiperazine structure have demonstrated larvicidal activities against several pests, including Tetranychus cinnabarinus (carmine spider mite), Plutella xylostella, Culex pipiens pallens, Mythimna separata (oriental armyworm), Helicoverpa armigera (cotton bollworm), and Pyrausta nubilalis (European corn borer).

These studies indicate that the diketopiperazine core can be chemically modified to enhance insecticidal potency and broaden the spectrum of activity. The specific amino acid residues and other substituents on the diketopiperazine ring play a crucial role in determining the insecticidal efficacy and target specificity.

The 2,5-diketopiperazine scaffold is recognized as a core structure in compounds exhibiting a range of biological activities, including antiviral effects. nih.gov Numerous studies have explored the antiviral potential of various diketopiperazine derivatives against different viruses.

For example, novel N-substituted 2,5-diketopiperazine derivatives have been synthesized and evaluated for their activity against the influenza virus. Some of these compounds showed positive results in inhibiting viral propagation. Other research has focused on indole diketopiperazine derivatives containing an acylhydrazone moiety, with several compounds displaying moderate to good antiviral activity against the tobacco mosaic virus (TMV).

Furthermore, tryptophan derivatives containing 2,5-diketopiperazine and acyl hydrazine (B178648) moieties have also been found to possess moderate to good antiviral activities against TMV. The structure-activity relationship studies of these compounds often reveal that specific substitutions and the spatial conformation of the molecule are critical factors for their antiviral potency. These findings highlight the potential of the diketopiperazine framework as a basis for the design and synthesis of new antiviral agents.

Structure Activity Relationship Sar Studies of Cyclo Pro Val and Analogs

Impact of Stereochemistry on Biological Activity

The substitution of naturally occurring L-amino acids with their D-enantiomers can lead to significant changes in biological activity. core.ac.uk While proteins in most organisms are composed exclusively of L-amino acids, some peptides containing D-amino acids are found in nature, often exhibiting unique properties such as resistance to enzymatic degradation. core.ac.ukajinomoto.com

Research into the stereoisomers of Cyclo(Pro-Val) has revealed distinct biological effects. A study systematically screening all four stereoisomers of Cyclo(Val-Pro) for their impact on E. coli growth and biofilm formation found that different isomers produced varied results. nih.govmdpi.com Specifically, Cyclo(D-Val-L-Pro) and Cyclo(D-Val-D-Pro) were found to modestly promote the growth of E. coli. nih.govmdpi.com These findings underscore that the specific arrangement of D- and L-amino acids within the diketopiperazine ring is crucial for its biological function, with some studies suggesting the presence of at least one D-amino acid can be important for certain activities. mdpi.com

Similarly, a study on a related cyclic tetrapeptide, cyclo(-Pro-Val-Pro-Val-), demonstrated differing activities between the L-L-L-L and L-D-L-D sequences. The all-L isomer, cyclo(-L-Pro-L-Val-L-Pro-L-Val-), was found to retard the stem-growth of rice seedlings. In contrast, the cyclo(-L-Pro-D-Val-L-Pro-D-Val-) isomer promoted root-growth, highlighting how stereochemical changes can lead to not just a loss or gain of activity, but a completely different biological outcome. nih.gov

CompoundStereochemistryObserved Biological Effect
Cyclo(D-Val-L-Pro) D-Val, L-ProPromoted E. coli growth. mdpi.com
Cyclo(D-Val-D-Pro) D-Val, D-ProPromoted E. coli growth. mdpi.com
Cyclo(-L-Pro-L-Val-L-Pro-L-Val-) All L-isomersRetarded stem-growth of rice seedlings. nih.gov
Cyclo(-L-Pro-D-Val-L-Pro-D-Val-) L-Pro, D-ValPromoted root-growth of rice seedlings. nih.gov

Influence of Amino Acid Substitutions on Activity

Replacing the valine residue in Cyclo(Pro-Val) with other amino acids significantly alters the molecule's physicochemical properties, such as size, hydrophobicity, and the potential for hydrogen bonding, leading to a wide spectrum of biological activities.

The biological activities of Cyclo(Pro-Val) and its analogs are highly dependent on the side chain of the second amino acid. For instance, studies on tyrosinase inhibition demonstrated that Cyclo(L-Pro-L-Tyr) possesses inhibitory activity, while analogs with aliphatic side chains, Cyclo(L-Pro-L-Val) and Cyclo(L-Pro-L-Leu), showed no such effect. nih.gov This suggests that the aromatic tyrosine residue is essential for this particular biological function. nih.gov

In the context of quorum sensing, a form of bacterial cell-to-cell communication, several proline-containing cyclic dipeptides have been identified as signaling molecules. Pseudomonas aeruginosa has been shown to produce Cyclo(L-Pro-L-Val), Cyclo(L-Pro-L-Phe), and Cyclo(L-Pro-L-Tyr) to promote plant growth. nih.govnih.gov While these compounds share a common Proline residue and a role in quorum sensing, their specific activities and the responses they elicit can differ. The substitution of valine with larger aromatic residues (phenylalanine, tyrosine) or other aliphatic residues (leucine, isoleucine) modifies the molecule's interaction with bacterial receptors.

CompoundKey Structural Difference from Cyclo(Pro-Val)Notable Biological Activity
Cyclo(Pro-Tyr) Contains an aromatic ring with a hydroxyl group (Tyrosine).Inhibits tyrosinase activity; involved in quorum sensing. nih.govnih.gov
Cyclo(Pro-Phe) Contains an aromatic ring (Phenylalanine).Involved in quorum sensing; lacks tyrosinase inhibition. nih.govnih.gov
Cyclo(Pro-Leu) Contains a larger, isomeric aliphatic side chain (Leucine).Lacks tyrosinase inhibition; shows antifungal activity. nih.govresearchgate.net
Cyclo(Pro-Ile) Contains a larger, isomeric aliphatic side chain (Isoleucine).Often studied alongside other aliphatic analogs in microbial systems.

The presence of functional groups, such as hydroxyl (-OH) groups, on the amino acid side chains can dramatically influence biological activity. This is evident when comparing cyclic dipeptides containing tyrosine or hydroxyproline (B1673980) with those containing non-hydroxylated amino acids like phenylalanine.

A study investigating the anti-quorum-sensing and anti-biofilm activity of structurally similar dipeptides found that the presence of a hydroxyl group was significant. nih.govnih.gov Cyclo(L-Pro-L-Tyr) and Cyclo(L-Hyp-L-Tyr), both containing hydroxyl groups, were effective at inhibiting biofilm formation and suppressed genes in both the las and rhl quorum-sensing systems in Pseudomonas aeruginosa. nih.govnih.gov In contrast, Cyclo(L-Pro-L-Phe), which lacks a hydroxyl group, showed less ability to inhibit biofilm formation and primarily affected the rhl system. nih.govnih.gov The hydroxyl groups also appeared to enhance binding affinity to the LasR protein, a key quorum-sensing receptor, and improved the self-assembly capabilities of the peptides. nih.gov

Conformational Features and Biological Efficacy

The 2,5-diketopiperazine ring forms a conformationally constrained and nearly planar scaffold. wikipedia.org This inherent structural rigidity is a key factor contributing to the biological activity of compounds like Cyclo(Pro-Val).

Compared to their linear dipeptide counterparts, cyclic dipeptides such as Cyclo(Pro-Val) exhibit enhanced stability and resistance to degradation by proteases. nih.govmdpi.com This stability is due to the cyclic structure, which protects the amide bonds from enzymatic cleavage. mdpi.com The proline residue, with its unique cyclic side chain fused to the backbone, imparts an extra degree of rigidity to the diketopiperazine ring. mdpi.com

This conformational rigidity is crucial for effective interaction with biological targets. nih.gov A rigid structure reduces the entropic penalty upon binding to a receptor or enzyme active site, potentially leading to higher binding affinity and specificity. nih.gov The well-defined three-dimensional shape allows the amino acid side chains to be presented in a precise orientation for optimal interaction with the target protein, a feature that is less predictable in more flexible linear peptides. mdpi.commdpi.com This combination of high stability and conformational pre-organization makes these molecules potent and specific biological effectors. nih.gov

Hydrogen Bonding Networks and Pharmacophoric Groups

The biological activity of Cyclo(Pro-Val) is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups, which determine its interaction with target macromolecules. Key to these interactions are the molecule's hydrogen bonding capabilities and the spatial distribution of its pharmacophoric features.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For Cyclo(Pro-Val), the primary pharmacophoric features arise from its diketopiperazine core, the constrained pyrrolidine (B122466) ring of the proline residue, and the hydrophobic side chain of the valine residue.

The hydrogen bonding potential of Cyclo(Pro-Val) is a critical component of its pharmacophore. The molecule possesses one hydrogen bond donor (HBD), located at the amide nitrogen within the diketopiperazine ring, and two hydrogen bond acceptors (HBA), which are the two carbonyl oxygen atoms. nih.govhmdb.ca This arrangement allows Cyclo(Pro-Val) to engage in specific hydrogen bonding networks with amino acid residues in the binding pockets of its target proteins, contributing significantly to binding affinity and specificity. The constrained conformation of the bicyclic ring system holds these features in a relatively rigid orientation, which can be advantageous for binding as it reduces the entropic penalty upon interaction with a target.

The isopropyl group of the valine residue represents a key hydrophobic feature. This group can participate in van der Waals and hydrophobic interactions with nonpolar regions of a binding site. The pyrrolidine ring of proline also contributes to the hydrophobic character of the molecule. The combination of hydrogen bonding sites and hydrophobic regions defines the essential pharmacophoric model for Cyclo(Pro-Val), guiding its molecular recognition at a target.

Table 1: Key Pharmacophoric Features of Cyclo(Pro-Val)
Pharmacophoric FeatureStructural OriginPotential Interaction TypeCount
Hydrogen Bond Acceptor (HBA)Carbonyl OxygensHydrogen Bonding2
Hydrogen Bond Donor (HBD)Amide NitrogenHydrogen Bonding1
Hydrophobic GroupValine Isopropyl Side ChainHydrophobic/van der Waals1
Hydrophobic GroupProline Pyrrolidine RingHydrophobic/van der Waals1

Computational Modeling for SAR Analysis

Computational modeling has become an indispensable tool in modern medicinal chemistry for analyzing SAR, offering insights that can guide the design and optimization of bioactive compounds. These in silico methods allow for the prediction of a molecule's properties and its interactions with biological targets, thereby accelerating the drug discovery process.

In Silico Predictions of Efficacy and Toxicity

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. frontiersin.org These predictions are crucial for assessing the potential drug-likeness and safety profile of a compound like Cyclo(Pro-Val) early in the development pipeline.

Pharmacokinetic properties such as oral bioavailability and adherence to established drug-likeness rules (like Lipinski's Rule of Five) can be computationally estimated. hmdb.ca For Cyclo(Pro-Val), computational models predict good bioavailability, suggesting it possesses physicochemical properties conducive to absorption after oral administration. hmdb.ca

Toxicity prediction is another critical application of in silico modeling. Various computational models can estimate the likelihood of adverse effects such as hepatotoxicity (liver damage), carcinogenicity, and skin sensitization. frontiersin.orgnih.gov While specific, comprehensive toxicity studies for Cyclo(Pro-Val) are not extensively published, the general approach involves using algorithms that compare the chemical structure of the compound to databases of molecules with known toxicological profiles. These predictions help to flag potential liabilities and guide further experimental testing.

Table 2: Predicted Drug-Likeness and ADMET Properties of Cyclo(Pro-Val)
ParameterPredicted Value/OutcomeSignificance
Molecular Weight196.25 g/molComplies with Lipinski's Rule (<500)
LogP (Octanol-Water Partition Coefficient)-0.5 to 0.8 (Varies by algorithm)Indicates moderate lipophilicity, compliant with Lipinski's Rule (<5)
Hydrogen Bond Donors1Complies with Lipinski's Rule (<5)
Hydrogen Bond Acceptors2Complies with Lipinski's Rule (<10)
Lipinski's Rule of FiveYesSuggests potential for oral bioavailability
Gastrointestinal (GI) AbsorptionHigh (Predicted)Indicates good absorption from the gut
HepatotoxicityLow probability (Predicted)Suggests low risk of drug-induced liver injury
Skin SensitizationNo (Predicted)Suggests low risk of causing allergic contact dermatitis

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used to simulate the interaction between a ligand, such as Cyclo(Pro-Val), and the binding site of a target protein. The primary goals are to predict the binding conformation and to estimate the strength of the interaction, commonly expressed as a binding affinity or docking score. mdpi.com

Given Cyclo(Pro-Val)'s known activity in modulating bacterial quorum sensing, a plausible application of molecular docking would be to study its interaction with LuxR-type transcriptional regulators. caymanchem.com In a typical study, the 3D structure of Cyclo(Pro-Val) would be computationally placed into the ligand-binding domain of a target protein. An algorithm would then explore various orientations and conformations of the ligand within the binding site, calculating the free energy of binding for each pose. The resulting docking score provides an estimate of the binding affinity. mdpi.com

These studies can reveal key intermolecular interactions, such as the specific hydrogen bonds and hydrophobic contacts predicted by the pharmacophore model, that stabilize the ligand-protein complex. By comparing the docking scores and binding modes of Cyclo(Pro-Val) with its structural analogs, researchers can rationalize observed SAR trends and design new derivatives with improved potency and selectivity.

Table 3: Illustrative Molecular Docking Results of Cyclo(Pro-Val) Against Bacterial Quorum Sensing Targets
Target Protein (Organism)Predicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
LasR (Pseudomonas aeruginosa)-7.8Trp60, Tyr56, Ser129
TraR (Agrobacterium tumefaciens)-7.2Tyr61, Trp57, Asp70
LuxR (Vibrio fischeri)-6.9Trp58, Tyr62, Asp71

Note: The data in Table 3 are illustrative examples based on the known function of Cyclo(Pro-Val) and are intended to represent typical results from a molecular docking study. Specific values would be dependent on the actual execution of such a computational experiment.

Biotechnological and Agricultural Applications

Development of Biopesticides and Biocontrol Agents

Cyclo(Pro-Val) has demonstrated notable activity against a range of microorganisms, positioning it as a candidate for developing biopesticides and biocontrol agents in agriculture. Its efficacy against plant pathogens is a key area of research.

Control of Phytopathogenic Microorganisms

Research indicates that Cyclo(Pro-Val) exhibits direct toxic activity against several phytopathogenic bacteria. It has shown significant inhibitory effects against the Gram-positive bacterium Rhodococcus fascians (R. fascians LMG 3605), with its toxicity being comparable to that of chloramphenicol (B1208) at similar concentrations medchemexpress.combiocrick.commolnova.commdpi.com. Studies have also reported activity against other Gram-positive plant pathogens molnova.com and general antibacterial activity against bacteria such as Staphylococcus aureus (MIC: 16.3 μg/mL) and Bacillus subtilis (MIC: 18.2 μg/mL) glpbio.com. Furthermore, it has demonstrated inhibitory effects against E. coli glpbio.com and exhibited antimicrobial activity against Vibrio anguillarum with a minimal inhibitory concentration (MIC) of 7.14 × 10⁻⁷ µg/mL researchgate.net.

While lipodepsipeptides generally show stronger antimicrobial activity, Cyclo(Pro-Val) and other cyclic dipeptides have been assayed against pathogenic bacteria and fungi of agrarian plants, demonstrating antimicrobial activity in the range of 15–900 μg/mL biocrick.comnih.gov. Its ability to inhibit aflatoxin production in fungi like Aspergillus flavus and Aspergillus parasiticus has also been noted, suggesting a role in controlling fungal spoilage and mycotoxin contamination evitachem.com. The compound's presence in biocontrol bacterial strains, such as Lysobacter capsici AZ78, which can control Phytophthora infections, further supports its potential in this area researchgate.net.

Table 7.1.1: Antimicrobial Activity of Cyclo(Pro-Val) against Phytopathogenic Microorganisms

MicroorganismActivity TypeReported MIC/ConcentrationSource(s)
Rhodococcus fascians (LMG 3605)Toxic/InhibitoryComparable to Chloramphenicol medchemexpress.combiocrick.commolnova.commdpi.com
Staphylococcus aureusAntibacterial16.3 μg/mL glpbio.com
Bacillus subtilisAntibacterial18.2 μg/mL, 0.8 g/L glpbio.comchemfaces.com
Escherichia coliInhibitory0.1 or 1 mg/mL glpbio.com
Vibrio anguillarumAntimicrobial7.14 × 10⁻⁷ µg/mL researchgate.net
Agrarian plant pathogens (general)Antimicrobial15–900 μg/mL biocrick.comnih.gov
Aspergillus flavusAflatoxin inhibitionFew millimolars evitachem.comnih.gov
Aspergillus parasiticusAflatoxin inhibitionFew millimolars evitachem.comnih.gov

Applications in Food Science

Cyclic dipeptides, including Cyclo(Pro-Val), are recognized for their contribution to the sensory properties and potential health benefits of foods.

Taste Modulation and Flavor Compounds

Cyclo(Pro-Val) has been identified in various food products, notably in roasted coffee, where it is known to contribute to bitterness avantorsciences.comresearchgate.net. Its concentration increases with the intensity of roasting, suggesting a role in the characteristic flavor profile of roasted coffee beans avantorsciences.com. It has also been detected in other foodstuffs such as cocoa, chocolate, beef, and cheese avantorsciences.com. In cocoa, Cyclo(Pro-Val) has been associated with both bitter and metallic taste sensations researchgate.netacs.orgresearchgate.net. While some studies have highlighted its significance as a bitter compound in cocoa, others suggest it may have a low impact on bitter perception in certain preparations researchgate.net.

Functional Food Ingredients

The inherent bioactivities of Cyclo(Pro-Val) lend themselves to its consideration as a functional food ingredient. Its reported antibacterial and antifungal properties, as discussed in Section 7.1.1, suggest potential applications in food preservation or as ingredients that contribute to gut health. Furthermore, related cyclic dipeptides have shown antioxidant activity researchgate.netacs.org, and Cyclo(Pro-Val) itself has been noted for its antibacterial actions, making it a viable candidate for functional food development researchgate.net. The stability and potential for efficient absorption of cyclic dipeptides also make them attractive for incorporation into food matrices acs.org.

Potential in Drug Discovery and Development

The diverse biological activities of Cyclo(Pro-Val) position it as a promising compound for lead identification in drug discovery programs.

Lead Compound Identification

Cyclo(Pro-Val) exhibits several bioactivities relevant to therapeutic applications. It has demonstrated anti-inflammatory effects, including the inhibition of pro-inflammatory mediators in LPS-stimulated macrophages glpbio.comevitachem.com and the suppression of key signaling pathways involved in inflammation, such as IKKα, IKKβ, IκBα, and NF-κB activation biocrick.commolnova.com. This suggests potential utility in treating inflammation-associated disorders.

Furthermore, Cyclo(Pro-Val) has shown antiproliferative activity against human tumor cell lines and has been observed to induce apoptosis in HeLa cells evitachem.com. Studies in zebrafish models have indicated its ability to inhibit tumor progression glpbio.com. Its broad antimicrobial spectrum, including activity against human pathogens, also makes it a candidate for developing new antimicrobial agents researchgate.net. These combined properties—anti-inflammatory, antiproliferative, and antimicrobial—underscore its potential as a starting point for the development of novel therapeutic agents.

Table 7.3.1: Biological Activities of Cyclo(Pro-Val) Relevant to Drug Discovery

Activity TypeDescriptionSource(s)
Anti-inflammatoryInhibition of pro-inflammatory mediators; suppression of NO production; inhibition of IKKα/β, IκBα, NF-κB phosphorylation/activation; inhibition of iNOS and COX-2 activation. biocrick.commolnova.comglpbio.comevitachem.com
AntiproliferativeInhibition of human tumor cell lines; induction of apoptosis in HeLa cells; inhibition of tumor progression in zebrafish xenograft models. glpbio.comevitachem.com
AntimicrobialActivity against Gram-positive bacteria (S. aureus, B. subtilis, R. fascians), E. coli, V. anguillarum; activity against human pathogens. medchemexpress.combiocrick.commolnova.comglpbio.comresearchgate.netnih.govchemfaces.comresearchgate.net
AntifungalActivity against various fungal species. biocrick.comglpbio.comnih.govevitachem.comresearchgate.netscbt.com
Aflatoxin InhibitionReduces aflatoxin production in Aspergillus species. evitachem.comnih.gov

Compound List

Cyclo(Pro-Val)

Cyclo(L-Pro-L-Tyr) / maculosin-1

Cyclo(D-Pro-L-Tyr)

Cyclo(L-Leu-L-Pro)

Cyclo(L-Pro-L-Phe)

Cyclo(D-Pro-L-Val)

Cyclo(Phe-Pro)

Cyclo(Val-Pro)

Cyclo(Pro-Pro)

Cyclo(Ile-Pro)

Cyclo(His-Pro)

Cyclo(Pro-Ala)

Cyclo(Leu-Ala)

Cyclo(Phe-Phe)

Tolaasin d

Brevicompanine

Chloramphenicol

Design of Novel Therapeutic Agents

Cyclic dipeptides (CDPs), also known as diketopiperazines (DKPs), are a class of naturally occurring peptides that have garnered significant attention in drug discovery due to their inherent stability, resistance to enzymatic degradation, and ability to interact with various biological targets nih.govmdpi.com. Cyclo(Pro-Val), a cyclic dipeptide composed of proline and valine, serves as a valuable scaffold or inspiration for the design of novel therapeutic agents. Its rigid cyclic structure provides conformational constraint, which can enhance binding affinity and selectivity towards specific receptors or enzymes compared to their linear counterparts nih.govmdpi.com.

Research indicates that proline-containing DKPs, including Cyclo(Pro-Val), possess a broad spectrum of biological activities, such as antimicrobial, anti-inflammatory, and enzyme inhibitory properties researchgate.netresearchgate.netoup.com. These properties make them attractive starting points for developing new drugs. For instance, studies have explored modifications of the Cyclo(Pro-Val) structure to enhance its therapeutic potential. The inherent stability of the cyclic peptide backbone, particularly due to the presence of proline, contributes to improved pharmacokinetic profiles, a crucial aspect in drug development nih.gov. Furthermore, the DKP scaffold can be modified with various functional groups to fine-tune its biological activity and target specificity, enabling the creation of diverse compound libraries for screening against various diseases nih.govuq.edu.au. For example, research into analogs of known bioactive peptides has utilized the DKP framework to stabilize and improve the efficacy of therapeutic sequences uq.edu.au.

Compound/AnalogBiological Activity FocusKey Structural FeaturePotential Therapeutic ApplicationReference
Cyclo(Pro-Val)Antimicrobial, Anti-inflammatoryCyclic dipeptide, Proline residueGeneral therapeutic lead nih.govresearchgate.netresearchgate.netoup.com
Cyclo(Pro-Phe)Quorum-sensing inhibitionCyclic dipeptide with aromatic residueModulating bacterial virulence oup.compnas.orgnih.gov
Cyclo(Pro-Tyr)Antitumor, Anti-inflammatoryCyclic dipeptide with aromatic residueCancer therapy, inflammation researchgate.netoup.comnih.gov
Cyclo(Val-Pro)Antifungal, AnticancerCyclic dipeptide, Valine residueFungal infections, cancer treatment researchgate.netresearchgate.netitjfs.com

Industrial Production of Cyclo(Pro-Val)

The increasing discovery of novel bioactivities for Cyclo(Pro-Val) necessitates efficient and scalable methods for its industrial production. While chemical synthesis routes exist, microbial fermentation is increasingly favored for its sustainability and potential for high yields mdpi.comevitachem.comacs.org. Industrial production strategies focus on optimizing biosynthesis pathways and the performance of producer organisms.

Optimization of Fermentation Processes

Optimizing fermentation processes is critical for maximizing the yield and purity of Cyclo(Pro-Val) produced by microorganisms. This involves fine-tuning various parameters such as media composition, temperature, pH, aeration, and substrate feeding strategies acs.orgresearchgate.net. Research has shown that the choice of carbon and nitrogen sources, as well as the inclusion of specific trace elements, can significantly impact the production levels of cyclodipeptides acs.orgmdpi.com. For instance, studies on microbial production of related compounds have identified optimal ranges for yeast extract and specific salts that enhance product formation researchgate.netmdpi.com. Precise control over fermentation conditions, such as maintaining an optimal pH and temperature, is essential for promoting the growth of producer organisms and maximizing the activity of enzymes involved in Cyclo(Pro-Val) biosynthesis acs.orgresearchgate.net.

Fermentation ParameterOptimized ConditionImpact on ProductionReference
Carbon SourceGlucose (e.g., 30 g/L)Enhances precursor availability acs.orgmdpi.com
Nitrogen SourceYeast Extract (e.g., 5 g/L)Supports microbial growth and enzyme activity researchgate.netmdpi.com
pHNeutral to slightly alkaline (e.g., 7.0)Optimal for enzyme function acs.orgresearchgate.net
TemperatureMesophilic range (e.g., 30°C)Promotes microbial growth and metabolism acs.orgresearchgate.net
AerationSufficient supplySupports aerobic metabolism acs.org

Genetic Engineering of Producer Organisms

Genetic engineering and metabolic engineering approaches offer powerful tools to enhance Cyclo(Pro-Val) production by modifying the host organisms. This can involve overexpressing genes involved in the biosynthesis pathway, optimizing precursor supply, or introducing heterologous pathways into robust host strains mdpi.comacs.orgresearchgate.net. For example, a study identified and characterized an NRPS-like gene, LYS2, in Meyerozyma guilliermondii GXDK6, which is crucial for the macrocyclization mechanism of Cyclo(Pro-Val) acs.org. Overexpression of the LYS2 gene in this yeast strain resulted in a significant increase in Cyclo(Pro-Val) production, demonstrating the effectiveness of targeting key biosynthetic enzymes acs.org. Conversely, knocking out the LYS2 gene completely halted Cyclo(Pro-Val) synthesis, underscoring its essential role acs.org.

Metabolic engineering strategies also focus on increasing the availability of precursor amino acids (proline and valine) or enhancing the activity of cyclodipeptide synthases (CDPSs) or non-ribosomal peptide synthetases (NRPSs) responsible for DKP formation mdpi.comacs.orgresearchgate.net. By rationally designing or modifying the metabolic network of producer organisms, it is possible to redirect carbon flux towards Cyclo(Pro-Val) synthesis, leading to substantially higher titers than those achieved through native production acs.orgresearchgate.net.

Genetic Modification StrategyTarget Gene/PathwayHost OrganismResulting Production IncreaseReference
Gene OverexpressionLYS2 (NRPS-like)M. guilliermondii GXDK6+45.5% acs.org
Gene KnockoutLYS2 (NRPS-like)M. guilliermondii GXDK6Complete halt in synthesis acs.org
Pathway EngineeringProline biosynthesisVariousEnhanced precursor supply acs.orgresearchgate.net
Enzyme OverexpressionCyclodipeptide SynthaseVariousIncreased DKP formation mdpi.comacs.org

Compound List:

Cyclo(Pro-Val)

Future Research Directions and Challenges

Elucidation of Molecular Mechanisms of Action

While preliminary studies have identified several biological effects of Cyclo(Pro-Val), the precise molecular pathways through which it exerts these actions are not fully understood. A significant challenge lies in pinpointing its direct molecular targets. Its anti-inflammatory effects, for instance, have been linked to the inhibition of key proteins in the NF-κB signaling pathway. biocrick.commolnova.comtargetmol.com Specifically, it has been shown to suppress the phosphorylation of IKKα, IKKβ, IκBα, and consequently, the activation of NF-κB. biocrick.commolnova.comtargetmol.com This leads to the downstream inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial mediators of inflammation. biocrick.commolnova.com

In the context of its antimicrobial properties, the mechanism appears to be multifaceted. It is suggested that its activity involves disrupting bacterial communication pathways, a process known as quorum sensing (QS). toku-e.comsmolecule.comchemicalbook.com Cyclo(L-Pro-L-Val) can activate or antagonize LuxR-based quorum-sensing systems, indicating a potential for cross-talk between bacterial signaling systems. toku-e.comchemicalbook.com Molecular docking studies have explored its interaction with QS receptors like LasR in Pseudomonas aeruginosa. nih.gov However, other potential mechanisms, such as the disruption of microbial cell membrane integrity, are also under investigation. smolecule.combiosynth.com

For its role in plant growth, research indicates that Cyclo(Pro-Val) can act as an auxin mimic and activate the TARGET OF RAPAMYCIN (TOR) kinase signaling pathway, which influences root system architecture. biocrick.comoup.comnih.gov A deeper understanding of these interactions at a molecular level is crucial for its potential application as a biopesticide or plant growth promoter. biocrick.comevitachem.com

In Vivo Efficacy and Toxicology Studies

Translating the promising in vitro findings for Cyclo(Pro-Val) into practical applications requires rigorous in vivo testing. The majority of current research has been conducted in vitro, and there is a need for more comprehensive studies in animal models to establish efficacy and understand its pharmacokinetic and pharmacodynamic profiles.

Early in vivo research has yielded encouraging results. In a zebrafish xenograft model, Cyclo(L-Pro-L-Val) was found to remarkably inhibit tumor progression. glpbio.com Another study noted a slight increase in the survival rates of zebrafish embryos treated with the compound. glpbio.com Furthermore, toxicity evaluation in a Caenorhabditis elegans model revealed no evidence of toxicity, suggesting a favorable preliminary safety profile. researchgate.net However, these studies are preliminary. Future research must expand to more complex animal models, including mammalian systems, to validate its anticancer, anti-inflammatory, and antimicrobial activities. Such studies are essential to determine its therapeutic window and to identify any potential off-target effects before it can be considered for further development.

Optimization of Production and Isolation for Industrial Scale

A significant hurdle for the widespread application of Cyclo(Pro-Val) is the challenge of producing it in large quantities cost-effectively. It is a secondary metabolite found in various natural sources, including bacteria and fungi, but natural production yields are often low. mdpi.comnih.gov This makes extraction and purification for industrial purposes economically unviable.

Chemical synthesis offers an alternative, and various methods have been explored. evitachem.com Conventional synthesis often involves the coupling of L-proline and L-valine using dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC), followed by cyclization. evitachem.com Another reported method uses N-Cbz proline and methyl L-valine, which is noted for its efficiency and for producing chiral cyclodipeptides without racemization. smolecule.com

To overcome the low yields of traditional methods, advanced technologies are being explored. For the related compound cyclo-(Pro-Val)₂, the integration of high-throughput continuous flow technology with machine learning has been shown to increase synthesis yields by five to seven-fold. rsc.org This approach allows for rapid and comprehensive optimization of reaction conditions and could significantly reduce the workload for scaling up production. rsc.org Future research should focus on applying these innovative synthesis and purification strategies to Cyclo(Pro-Val) to make its large-scale production feasible for commercial applications. evitachem.comrsc.org

Exploration of New Biological Activities

The known biological activities of Cyclo(Pro-Val) are extensive, including antibacterial, antifungal, anti-inflammatory, weak antitumor, and plant growth-regulating properties. evitachem.comtargetmol.comchemfaces.com It has shown inhibitory activity against Gram-positive bacteria such as Bacillus subtilis and phytopathogenic bacteria like Rhodococcus fascians. glpbio.comtargetmol.commedchemexpress.com Its antifungal activity is described as moderate. targetmol.comchemfaces.comscbt.com

Despite this broad spectrum, the full biological potential of Cyclo(Pro-Val) may not yet be fully realized. Future research should aim to systematically screen the compound against a wider array of biological targets. For example, its potential as an antiviral agent has been suggested, with some cyclodipeptides showing activity against viruses like HSV and influenza. itjfs.com Investigating its effects on various viral families could uncover new therapeutic applications. Additionally, exploring its activity against a broader range of cancer cell lines is warranted, given its demonstrated cytotoxicity and ability to inhibit tumor progression in a zebrafish model. glpbio.comchemfaces.com Systematic screening could reveal novel and more potent activities, expanding the potential applications of this versatile molecule.

Table 1: Summary of Reported Biological Activities for Cyclo(Pro-Val) This table is interactive. You can sort and filter the data.

Biological Activity Target Organism/System Observed Effect Reference(s)
Anti-inflammatory Murine Macrophage Cells (RAW 264.7) Inhibition of NO production; Suppression of IKKα, IκBα, NF-κB phosphorylation. biocrick.commolnova.comglpbio.com
Antitumor Zebrafish Xenograft Model; HepG II & LNCaP cells Inhibition of tumor progression; Cytotoxic activity. glpbio.comchemfaces.com
Antibacterial Bacillus subtilis, Staphylococcus aureus Inhibits growth with MIC values of 16.3-18.2 µg/ml. chemicalbook.comglpbio.com
Antibacterial Rhodococcus fascians (phytopathogen) Toxic activity comparable to chloramphenicol (B1208). biocrick.comglpbio.commedchemexpress.com
Quorum Sensing Pseudomonas aeruginosa, E. coli biosensor Activates or antagonizes LuxR-based systems. toku-e.comsmolecule.comchemicalbook.com
Antifungal Various Fungi Moderate antifungal activity. evitachem.comtargetmol.comscbt.com
Plant Growth Arabidopsis thaliana Acts as an auxin mimic, boosts root growth via TOR pathway. biocrick.comoup.comnih.gov
Antiviral (potential) General (suggested for cyclodipeptides) Suggested activity against HSV, influenza virus, and HIV. itjfs.com

Advanced Computational Studies for Rational Design

Computational methods are becoming indispensable in modern drug discovery and development. For Cyclo(Pro-Val), in silico studies have already provided valuable insights. Molecular docking simulations have been used to explore the binding interactions between Cyclo(Pro-Val) and its potential targets, such as the LasR quorum-sensing receptor and tyrosinase. nih.govnih.gov These studies help to visualize how the molecule fits into the active site of a protein and which amino acid residues are crucial for binding, offering a hypothesis for its mechanism of action. nih.govnih.gov

Future computational research should move beyond simple docking to more advanced techniques. Molecular dynamics (MD) simulations can predict how the compound and its target protein behave and interact over time, providing a more dynamic and realistic picture of the binding event. Quantitative Structure-Activity Relationship (QSAR) studies could be employed to correlate the structural features of Cyclo(Pro-Val) and its analogues with their biological activities.

These computational tools are pivotal for the rational design of new, more potent, and selective analogues. By understanding the key structural features required for activity, researchers can design novel compounds with improved pharmacokinetic properties and enhanced efficacy. This in silico-guided approach can significantly accelerate the drug development process, reducing the time and cost associated with traditional trial-and-error screening.

Clinical Translation Potential

The ultimate goal for a compound with therapeutic promise like Cyclo(Pro-Val) is successful clinical translation. Its diverse bioactivities, including anti-inflammatory, anticancer, and antimicrobial effects, make it a candidate for treating a range of human diseases. mdpi.comitjfs.com The proline-based diketopiperazine scaffold is considered highly promising for the development of new drugs. mdpi.com

However, the path to clinical use is fraught with challenges. A major obstacle is the current lack of extensive preclinical data, particularly regarding its long-term toxicology, metabolism, and efficacy in mammalian models. nih.gov While its cyclic structure may confer resistance to enzymatic degradation, its ability to cross biological barriers like the blood-brain barrier needs to be thoroughly investigated. biosynth.comoup.com

Furthermore, the challenges in large-scale synthesis and purification must be overcome to ensure a consistent and affordable supply for clinical trials. nih.gov The development of DKP-based self-assembled materials is also an area of interest that presents its own set of design challenges. mdpi.com Successfully navigating these hurdles through focused research efforts in toxicology, pharmacology, and process chemistry will be critical to unlocking the clinical translation potential of Cyclo(Pro-Val) and its derivatives.

Q & A

Q. How is Cyclo(Pro-Val) synthesized and characterized in laboratory settings?

Cyclo(Pro-Val) can be synthesized via amide bond cyclization between proline and valine residues or isolated from natural sources like microorganisms (e.g., Pseudomonas frederiksbergensis) using chromatographic techniques . Structural characterization employs nuclear magnetic resonance (NMR) and electrospray ionization mass spectrometry (ESI-MS) to confirm the cyclic diketopiperazine structure and purity . For synthetic batches, quality control includes HPLC to validate retention times against reference standards .

Q. What analytical methods are used to detect Cyclo(Pro-Val) in complex matrices like food or biological samples?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting Cyclo(Pro-Val) in roasted coffee, chocolate, or microbial extracts . Quantification near detection limits requires optimized ionization parameters (e.g., electrospray voltage) and internal standards to mitigate matrix interference . For low-concentration samples, statistical models incorporating quadratic terms (e.g., roasting time² and temperature²) improve prediction accuracy .

Q. What are the primary natural sources of Cyclo(Pro-Val)?

Cyclo(Pro-Val) is naturally found in roasted coffee, cocoa, beef, and cheese, with concentrations increasing with thermal processing intensity . It is also biosynthesized by psychrotolerant actinobacteria (e.g., Barrentosiimonas humi) and antifungal-producing microbes like Pseudomonas species .

Q. What role does Cyclo(Pro-Val) play in microbial interactions?

Cyclo(Pro-Val) exhibits antifungal activity against pathogens like Botrytis cinerea, likely through membrane disruption or enzyme inhibition . Standard assays involve in vitro co-culture experiments with fungal strains, followed by LC-MS to quantify Cyclo(Pro-Val) production and minimum inhibitory concentration (MIC) measurements .

Advanced Research Questions

Q. How do roasting parameters (time, temperature) influence Cyclo(Pro-Val) formation in food products?

Experimental designs should use response surface methodology (RSM) to model interactions between roasting time and temperature. A study on chocolate demonstrated that Cyclo(Pro-Val) levels follow a quadratic model, with significant interaction terms (Time:Temp) and temperature² effects . Roasting above 140°C for >20 minutes maximizes Cyclo(Pro-Val) yield but risks thermal degradation, necessitating kinetic studies .

Q. How can researchers resolve discrepancies in reported bioactivity of Cyclo(Pro-Val) across studies?

Contradictions in antifungal efficacy may arise from variations in microbial strain susceptibility, extraction methods, or compound purity. To address this, standardize protocols:

  • Use LC-MS to verify Cyclo(Pro-Val) concentration in test solutions .
  • Include positive controls (e.g., commercial antifungals) and validate bioactivity via dose-response curves .
  • Compare synthetic vs. naturally isolated Cyclo(Pro-Val) to rule out matrix effects .

Q. What experimental challenges arise when quantifying Cyclo(Pro-Val) near detection limits?

Near the limit of detection (LOD), signal-to-noise ratios drop due to matrix interference. Solutions include:

  • Derivatization to enhance ionization efficiency in MS .
  • Use of high-resolution mass spectrometry (HRMS) to distinguish Cyclo(Pro-Val) from isobaric compounds .
  • Statistical imputation for samples below LOD, coupled with bootstrap resampling to estimate uncertainty .

Q. How can researchers design studies to investigate Cyclo(Pro-Val)'s role in cellular signaling pathways?

Employ isotopic labeling (e.g., ¹³C-proline) to track Cyclo(Pro-Val) uptake in eukaryotic cells. Combine transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-exposure . For mechanistic studies, use gene knockout models (e.g., Saccharomyces cerevisiae mutants) to pinpoint molecular targets .

Q. What are the implications of Cyclo(Pro-Val)'s hydrophobicity for drug delivery systems?

Cyclo(Pro-Val)'s logP value (~1.5) suggests moderate hydrophobicity, requiring encapsulation in liposomal or micellar carriers for aqueous solubility . Experimental validation includes:

  • Partition coefficient assays (e.g., octanol-water) .
  • Stability tests under physiological pH and temperature .

Q. How can computational methods enhance the study of Cyclo(Pro-Val)'s structural dynamics?

Molecular dynamics (MD) simulations predict conformational flexibility of the diketopiperazine ring under varying pH and temperature conditions. Pair simulations with circular dichroism (CD) spectroscopy to validate structural changes in solution .

Methodological Notes

  • Data Validation : Always cross-reference NMR (¹H and ¹³C) and MS spectra with published libraries to confirm Cyclo(Pro-Val) identity .
  • Ethical Compliance : For bioactivity studies, adhere to institutional biosafety guidelines when handling pathogenic fungi .
  • Statistical Rigor : Use multivariate analysis (e.g., PCA) to disentangle confounding factors (e.g., food matrix composition) in concentration studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.